4-Propyloctan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6632-94-6 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4-propyloctan-4-ol |
InChI |
InChI=1S/C11H24O/c1-4-7-10-11(12,8-5-2)9-6-3/h12H,4-10H2,1-3H3 |
InChI Key |
XTUNJXWJLHBETK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(CCC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Propyloctan 4 Ol and Its Analogues
Strategies for Carbon-Carbon Bond Formation Leading to Tertiary Alcohols
The formation of the critical carbon-carbon bond at the tertiary alcohol center is paramount. The most direct approaches involve the nucleophilic addition of a carbon-based nucleophile to a ketone.
The catalytic asymmetric synthesis of tertiary alcohols through the addition of organometallic reagents to ketones is a key area of modern organic chemistry. nih.govrsc.org While hundreds of catalysts are effective for additions to aldehydes, achieving high enantioselectivity with ketone substrates has proven more challenging. benthamdirect.comeurekaselect.com Progress in this field allows for the creation of chiral tertiary alcohols, which are important subunits in biologically active compounds and pharmaceuticals. illinois.edu
The Grignard reaction is a fundamental and widely used method for preparing tertiary alcohols. doubtnut.comgoogle.com To synthesize 4-propyloctan-4-ol, a propylmagnesium halide (like propylmagnesium bromide) would be reacted with 4-octanone. guidechem.com This reaction involves the nucleophilic addition of the organomagnesium compound to the carbonyl carbon of the ketone, forming an alkoxide intermediate, which is then protonated to yield the final tertiary alcohol. doubtnut.comdoubtnut.com
While effective for forming the carbon skeleton, achieving enantioselectivity in Grignard reactions without a chiral auxiliary or catalyst is not possible. Modern advancements focus on using chiral ligands to control the stereochemical outcome. illinois.edu For instance, new types of chiral tridentate diamine/phenol (B47542) ligands have been designed to facilitate highly enantioselective additions of Grignard reagents to ketones, achieving high yields and enantiomeric excess for a broad scope of substrates. researchgate.netnih.gov The use of additives like tetrabutylammonium (B224687) chloride can also enhance the efficiency of the addition reaction over competing pathways like enolization and reduction. organic-chemistry.org
Table 1: Representative Grignard Reaction for Tertiary Alcohol Synthesis This table illustrates the general reaction for synthesizing this compound.
| Ketone | Grignard Reagent | Product |
|---|---|---|
| 4-Octanone | Propylmagnesium Bromide | This compound |
Catalytic Asymmetric Addition of Carbon Nucleophiles to Ketones
Asymmetric Propargylborylation of Ketones
A sophisticated method for creating chiral tertiary alcohols involves the asymmetric propargylborylation of ketones. rsc.org This reaction utilizes allenylboronic acids, which can be prepared through copper-catalyzed methodologies, to react with ketones. researchgate.netrsc.org The process can proceed without additional additives and allows for the catalytic asymmetric propargylborylation with high stereoselectivity, yielding highly enantioenriched tertiary homopropargylic alcohols. rsc.org These products are valuable analogues of simple saturated tertiary alcohols and contain adjacent quaternary stereocenters. rsc.org The reaction is notable for its ability to form carbon-carbon bonds between sterically demanding quaternary carbons. rsc.org
Organocatalysis offers a metal-free approach to constructing tertiary alcohols. Aldol (B89426) reactions of ketone donors with ketone acceptors can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oist.jp This method has been shown to be effective for synthesizing aryl- and trifluoromethyl-substituted tertiary alcohols, proceeding under mild conditions with short reaction times and excellent yields (often exceeding 95%). oist.jp The reaction forms a tetrasubstituted carbon center with perfect regioselectivity. oist.jp
Vinylogous aldol reactions extend this principle, allowing for reaction at a position remote from the initial activating group. researchgate.netrsc.org For example, the enantioselective direct vinylogous aldol reaction of cyclic enones with α-keto esters can be achieved using bifunctional primary amine-thiourea catalysts, which combine H-bond-directing activation and dienamine catalysis for high reactivity and stereocontrol. researchgate.netthieme-connect.com These reactions provide access to highly functionalized chiral tertiary alcohols. acs.org
Table 2: Comparison of Catalytic Conditions in DBU-Catalyzed Aldol Reactions Data derived from studies on analogous tertiary alcohol syntheses.
| Catalyst System | Reaction Time | Yield | Key Advantage |
|---|---|---|---|
| DBU | 1.5 h | >95% | Fast, high yield, mild conditions. oist.jp |
| DBU/Pyrrolidine/DMSO | Varies | Good to High | Selective formation of specific aldol products. researchgate.net |
Alkylation Reactions for Tertiary Alcohol Construction
Direct alkylation of alcohols to form new carbon-carbon bonds has traditionally been challenging, often requiring multi-step pre-activation procedures. organic-chemistry.orgresearchgate.net However, recent advancements have enabled the direct dehydroxylative radical alkylation of tertiary alcohols. organic-chemistry.orgnih.gov This method uses titanium catalysis to generate a tertiary carbon radical directly from the alcohol via homolysis of the C-OH bond. organic-chemistry.orgresearchgate.net This radical can then couple with a variety of electrophilic partners, including activated alkenes, to construct all-carbon quaternary centers. acs.org A key advantage of this protocol is its high selectivity for tertiary alcohols, leaving primary and secondary alcohols unreacted. researchgate.netnih.gov This provides a powerful tool for the late-stage modification of complex molecules and the precise construction of sterically congested centers. organic-chemistry.org
The reduction of a ketone is not a viable direct pathway for the synthesis of a tertiary alcohol like this compound. quora.com The reduction of a carbonyl compound, such as a ketone, involves the addition of a hydride ion (:H⁻) or its equivalent, followed by protonation. libretexts.org This process converts the carbonyl group (>C=O) into a secondary alcohol group (>CH-OH). quora.comlibretexts.org Since this reaction adds a hydrogen atom to the carbonyl carbon, the resulting alcohol will always be secondary. quora.com Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group. quora.com Therefore, to synthesize a tertiary alcohol from a ketone precursor, a carbon-carbon bond-forming reaction, such as a Grignard addition or an organolithium reaction, must be employed instead of a reduction. doubtnut.comquora.com
Synthesis via Rearrangement of Breslow Intermediates
An innovative, organometallic-free approach to synthesizing complex tertiary alcohols involves the rearrangement of Breslow intermediates. nih.govnih.gov These key intermediates are generated in N-heterocyclic carbene (NHC) catalyzed reactions. rsc.orgrsc.org In a typical sequence, an NHC reacts with an aldehyde to form a nucleophilic enaminol species known as the Breslow intermediate. rsc.orgacs.org
While these intermediates commonly act as nucleophiles, they can also be viewed as hydroxy-substituted ketene (B1206846) acetals. nih.gov This perspective opens up pathways for sigmatropic rearrangements. For instance, an N-allyl-substituted Breslow intermediate can undergo an intramolecular Claisen-type rearrangement, which can be kinetically favored over the intermolecular benzoin (B196080) condensation, to yield a complex tertiary alcohol. nih.govrsc.org This method represents a novel reactivity mode for the Breslow intermediate. nih.gov
Furthermore, Breslow intermediates bearing radical-stabilizing N-substituents (like benzyl (B1604629) or cinnamyl) can undergo homolytic C-N bond scission, leading to a radical pair that recombines to form products of a formal nih.govmdpi.com-rearrangement. acs.orgnih.gov This radical-based pathway expands the scope of tertiary alcohols that can be synthesized via Breslow intermediates beyond those accessible through Claisen rearrangements. nih.gov Theoretical calculations and experimental evidence, including EPR spectroscopy, support the existence of these radical pathways. rsc.orgnih.gov This strategy allows for the formation of highly congested tertiary alcohols from readily available N-allyl thiazolium salts and aldehydes. acs.org
Stereoselective and Enantioselective Synthesis Approaches
The creation of chiral tertiary alcohols with high enantiopurity is a formidable task in asymmetric synthesis. researchgate.net The primary difficulty lies in the catalyst's ability to effectively differentiate between three non-hydrogen substituents at the prochiral or stereogenic carbinol center. nih.gov Despite these challenges, significant progress has been made, leading to several powerful strategies for accessing these valuable molecules. nih.gov
Enantioselective Strategies for Chiral Tertiary Alcohols
Multiple strategies exist for the enantioselective synthesis of chiral tertiary alcohols. researchgate.net Among the most direct and desirable routes is the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This includes the addition of highly reactive organometallic reagents derived from zinc, aluminum, magnesium, and lithium. nih.gov However, these reactions often face challenges such as low reactivity of the ketone precursor and poor enantiofacial differentiation. scielo.br
Other established methods include the stereoselective ring-opening of epoxides and the sioc-journal.cnnih.gov-Meisenheimer rearrangement, which has been developed into a general strategy for constructing chiral tertiary alcohol stereocenters. researchgate.netnih.gov A more recent approach involves the catalytic diastereo- and enantioselective addition of nucleophiles to racemic α-branched ketones. chinesechemsoc.org This method not only produces functional tertiary alcohols with adjacent stereocenters but also allows for the kinetic resolution of the starting α-branched ketones. chinesechemsoc.org
Chemical Reactivity and Mechanistic Investigations of 4 Propyloctan 4 Ol
Pathways of Functional Group Transformation
Functional group transformations of tertiary alcohols like 4-propyloctan-4-ol are fundamental in organic synthesis. These reactions primarily involve the substitution of the hydroxyl group or its elimination to form unsaturated compounds.
Nucleophilic substitution at a tertiary carbon center is a cornerstone of organic chemistry, with the specific mechanisms and outcomes being highly dependent on the reaction conditions and reagents employed.
The substitution nucleophilic unimolecular (S(_{N})1) reaction is a characteristic pathway for tertiary alcohols such as this compound. openstax.orglibretexts.org This mechanism proceeds in a stepwise manner. The first and rate-determining step involves the protonation of the hydroxyl group by an acid to form a good leaving group, water. libretexts.orglibretexts.org The subsequent departure of the water molecule generates a relatively stable tertiary carbocation. libretexts.orgpressbooks.pubmasterorganicchemistry.com This planar carbocation intermediate is then attacked by a nucleophile from either face, which can lead to a mixture of stereoisomers if the carbon center is chiral. masterorganicchemistry.com
The stability of the tertiary carbocation is the primary reason why tertiary alcohols readily undergo S({N})1 reactions. openstax.orglibretexts.orgpressbooks.pub The rate of an S({N})1 reaction is dependent solely on the concentration of the substrate (the alcohol) and is not affected by the concentration or nature of the nucleophile, as the nucleophile only participates after the rate-limiting step. openstax.orgmasterorganicchemistry.com
Key Features of the SN1 Reaction for Tertiary Alcohols
| Feature | Description | Reference |
|---|---|---|
| Mechanism Type | Stepwise, Unimolecular | pressbooks.pub |
| Key Intermediate | Tertiary Carbocation | libretexts.orgmasterorganicchemistry.com |
| Rate-Determining Step | Formation of the carbocation | libretexts.orgmasterorganicchemistry.com |
| Substrate Reactivity | Tertiary > Secondary >> Primary | libretexts.orgmasterorganicchemistry.com |
| Stereochemical Outcome | Typically leads to a mixture of retention and inversion (racemization) | masterorganicchemistry.com |
While classic S({N})1 reactions on tertiary centers typically result in a loss of stereochemistry, specific methodologies have been developed to achieve stereospecific inversion. nih.govresearchgate.net Achieving such stereocontrol at a quaternary carbon is a significant challenge because S({N})2 reactions, which proceed with inversion, are sterically hindered at tertiary centers. researchgate.net
One successful approach involves the intramolecular substitution of tertiary alcohols using tethered sulfonamides, catalyzed by an iron-based system. nih.gov In this method, the departing iron-hydroxide group can block one face of the carbocation intermediate, favoring a rapid attack of the tethered nitrogen nucleophile from the opposite face, resulting in stereoinversion. nih.gov Another strategy involves the nucleophilic substitution on cyclopropyl (B3062369) carbinol derivatives, which allows for the stereoselective construction of tertiary C-O bonds with complete inversion of configuration under mild conditions. d-nb.info The conversion of chiral tertiary dichloromethylcarbinol derivatives into α-chloroepoxides has also been shown to produce chiral quaternary carbon compounds with inversion of configuration for non-benzylic substrates. oup.com
The conventional Mitsunobu reaction, which converts primary and secondary alcohols to a variety of functional groups with inversion of configuration, is generally not effective for tertiary alcohols. jkchemical.comchemistrysteps.comnrochemistry.com The reaction typically involves triphenylphosphine (B44618) (PPh({3})) and diethyl azodicarboxylate (DEAD) and proceeds via an S({N})2 mechanism, which is disfavored at sterically hindered tertiary centers. jkchemical.comnrochemistry.com
However, modifications to the standard protocol have enabled the application of Mitsunobu-type reactions to tertiary alcohols. Mukaiyama and coworkers developed a method using phenoxydiphenylphosphine (B80858) that allows for the condensation of tertiary alcohols with 2-nitrobenzoic acid, affording the corresponding ester with an inversion of configuration. tcichemicals.com In another study, the Mitsunobu reaction of a specific chiral tertiary alcohol with a phenol (B47542) was shown to provide the corresponding ether with complete inversion of configuration, although it required elevated temperatures of 80-100°C to proceed. researchgate.net These modified conditions demonstrate that S(_{N})2-type displacement at a tertiary center is possible under specific circumstances. researchgate.net
Mitsunobu Reaction on Alcohols: A Comparison
| Alcohol Type | Standard Conditions Reactivity | Outcome | Modified Conditions for Tertiary Alcohols | Reference |
|---|---|---|---|---|
| Primary | Good | Inversion of configuration | N/A | jkchemical.comnrochemistry.com |
| Secondary | Good | Complete inversion of configuration | N/A | jkchemical.comchemistrysteps.com |
| Tertiary | Generally no reaction | N/A | Use of modified phosphines (e.g., phenoxydiphenylphosphine) or elevated temperatures can lead to inversion. | researchgate.nettcichemicals.com |
Metal catalysis offers powerful and mild methods for the functionalization of alcohols. Iron, being an abundant and sustainable metal, has emerged as a valuable catalyst for such transformations. An iron-catalyzed system has been developed for the direct conversion of secondary and tertiary alcohols into sulfonamides. nih.gov This intramolecular reaction proceeds with inversion of stereochemistry, providing enantioenriched pyrrolidines and indolines from the corresponding chiral alcohols without prior activation. nih.gov
Furthermore, iron(II) chloride has been used to catalyze the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" methodology, which generates only water as a byproduct. ionike.com While this specific system was reported as inactive for aliphatic alcohols, other iron-catalyzed methods have been developed for the synthesis of alkylated benzenesulfonamides via cross-coupling reactions. nsf.gov Iron catalysts have also been employed in the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org These catalytic approaches provide efficient access to sulfonamides, which are important structural motifs in medicinal chemistry. nsf.govorganic-chemistry.org
Tertiary alcohols like this compound readily undergo elimination reactions (dehydration) to form alkenes when heated in the presence of a strong acid, such as sulfuric acid (H({2})SO({4})) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism for this reaction is typically E1 (elimination, unimolecular), which shares the same initial steps as the S(_{N})1 reaction. ucalgary.ca
The process begins with the protonation of the hydroxyl group to form an oxonium ion, followed by the loss of a water molecule to generate a stable tertiary carbocation. masterorganicchemistry.comucalgary.ca Instead of being attacked by a nucleophile, a base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon. masterorganicchemistry.com The electron pair from the C-H bond then moves to form a new pi bond, resulting in an alkene. youtube.com
According to Zaitsev's rule, when more than one alkene product can be formed, the major product is typically the most substituted (and therefore most stable) alkene. ucalgary.ca In the case of this compound, elimination can lead to a mixture of isomeric undecenes. Research has shown that iodine can be an efficient catalyst for the dehydration of alcohols under solvent-free conditions, with 4-propylheptan-4-ol, a close analog, undergoing such a reaction. thieme-connect.de
Elimination Reactions to Form Alkenes
Acid-Catalyzed Dehydration (E1 Mechanism)
The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic chemistry for the synthesis of alkenes. For tertiary alcohols such as this compound, this transformation typically proceeds through an E1 (Elimination, unimolecular) mechanism. jove.comlibretexts.orglibretexts.org This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgmasterorganicchemistry.com
The protonation of the alcohol converts the poor leaving group (–OH) into a good leaving group (–OH₂⁺), forming an alkyloxonium ion. jove.comlibretexts.org Subsequently, in the rate-determining step, the alkyloxonium ion departs as a water molecule, leading to the formation of a tertiary carbocation. jove.comlibretexts.org This carbocation is relatively stable due to the electron-donating inductive effects of the three alkyl groups (two propyl groups and one butyl group) attached to the positively charged carbon.
Finally, a weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. jove.commasterorganicchemistry.com This results in the formation of a double bond and regenerates the acid catalyst. jove.com Given the structure of this compound, proton abstraction can occur from either the methylene (B1212753) carbons of the propyl groups or the methylene carbon of the butyl group, leading to a mixture of isomeric alkenes.
Regioselectivity Considerations (e.g., Zaitsev's Rule)
When the dehydration of an alcohol can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule is a guiding principle for predicting the major product in such elimination reactions. masterorganicchemistry.com The rule states that the more substituted (and therefore more stable) alkene is generally the major product. masterorganicchemistry.comyoutube.com
In the case of the dehydration of this compound, the intermediate tertiary carbocation has adjacent protons on the methylene groups of the three identical propyl chains and the methylene group of the butyl chain. Removal of a proton from one of the propyl groups leads to the formation of 4-propylhept-3-ene, a tri-substituted alkene. Conversely, removal of a proton from the butyl group would also result in a tri-substituted alkene.
Therefore, according to Zaitsev's rule, the dehydration of this compound is expected to yield the most stable, more substituted alkene isomers as the major products. masterorganicchemistry.com The relative stability of the potential alkene products dictates the product distribution, with the thermodynamically favored isomer being predominant.
Dehydration with Specific Catalysts (e.g., Iodine)
While strong protic acids are common catalysts for alcohol dehydration, other reagents can also effect this transformation. Iodine (I₂) has been utilized as a catalyst for the dehydration of tertiary alcohols. thieme-connect.dethieme-connect.de This method can be advantageous as it often proceeds under solvent-free conditions and can sometimes offer different selectivity compared to strong acids. thieme-connect.de
The dehydration of 4-propylheptan-4-ol, when heated with iodine, has been reported to yield 4-propylhept-3-ene. thieme-connect.de The mechanism of iodine-catalyzed dehydration is believed to involve the formation of an intermediate that facilitates the elimination of water. One proposed pathway involves the reaction of the alcohol with iodine to form an alkyl hypoiodite, which then undergoes thermal elimination. A key feature of iodine-catalyzed dehydration of tertiary alcohols is that it often proceeds without the carbocation rearrangements that can sometimes complicate acid-catalyzed reactions. thieme-connect.de
Table 1: Comparison of Dehydration Catalysts for this compound
| Catalyst | Conditions | Major Product | Reference |
| Strong Acid (e.g., H₂SO₄) | Heat | Mixture of alkenes (Zaitsev products) | masterorganicchemistry.com |
| Iodine (I₂) | Heat, solvent-free | 4-Propylhept-3-ene | thieme-connect.de |
Reductive Deoxygenation Reactions
Silane-Based Reductions with Lewis Acid Catalysis
The reductive deoxygenation of alcohols to the corresponding alkanes is a valuable transformation in organic synthesis. Tertiary alcohols, such as this compound, can be effectively deoxygenated using silanes in the presence of a Lewis acid or strong protic acid. gelest.comgelest.comresearchgate.net Trialkylsilanes, like triethylsilane (Et₃SiH), are commonly employed as the hydride source in these reactions. gelest.com
The reaction mechanism is thought to proceed through the formation of a stable carbocation intermediate. gelest.comresearchgate.net The Lewis acid (e.g., boron trifluoride, BF₃) or strong protic acid (e.g., trifluoroacetic acid, CF₃COOH) activates the alcohol by facilitating the departure of the hydroxyl group as water, generating the tertiary carbocation. gelest.comgelest.com The silane (B1218182) then acts as a hydride donor, transferring a hydride ion (H⁻) to the carbocation to form the final alkane product, 4-propyloctane. gelest.commsu.edu The choice of silane and acid catalyst is crucial for the efficiency of the reduction. gelest.com
Chemoselectivity and Substrate Scope in Alkane Formation
Silane-based reductions exhibit good chemoselectivity. The reaction conditions for the deoxygenation of tertiary alcohols are generally mild enough that other functional groups may be tolerated. gelest.com The reaction's success is heavily dependent on the ability of the substrate to form a relatively stable carbocation. gelest.comresearchgate.net Consequently, tertiary and benzylic alcohols are excellent substrates for this transformation. gelest.comgelest.com
Primary alcohols are generally not reduced under these conditions, and secondary alcohols require stronger Lewis acids for the reaction to proceed. gelest.com This difference in reactivity allows for the selective deoxygenation of a tertiary alcohol in the presence of a primary or, to some extent, a secondary alcohol. The substrate scope for this reductive deoxygenation is broad for compounds that can stabilize a positive charge at the carbon bearing the hydroxyl group.
Table 2: Reactivity of Alcohols in Silane-Based Deoxygenation
| Alcohol Type | Reactivity with Silane/Acid | Product | Reference |
| Primary | Generally unreactive | No reaction | gelest.com |
| Secondary | Requires strong Lewis acid | Alkane | gelest.com |
| Tertiary | Readily reduced | Alkane | gelest.comgelest.com |
Oxidative Transformations and Fragmentation Pathways
Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. fiveable.mevaia.comchemistrysteps.com This resistance is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. fiveable.mevaia.com Oxidation of alcohols typically involves the removal of this hydrogen to form a carbonyl group, a pathway that is blocked for tertiary alcohols. vaia.comchemistrysteps.com
However, under harsh oxidative conditions, such as treatment with strong oxidizing agents and heat, tertiary alcohols can undergo fragmentation. This process involves the cleavage of carbon-carbon bonds. For this compound, oxidative cleavage would likely break the bonds adjacent to the tertiary carbon, leading to a mixture of smaller ketones and carboxylic acids. For example, fragmentation could yield heptan-4-one and propanal, which could be further oxidized.
In some specialized reactions, tertiary alcohols can be involved in oxidative transformations that lead to the formation of new functional groups or molecular skeletons. For instance, the fragmentation of tertiary alkyl oxalates, derived from the corresponding alcohols, can lead to the formation of new carbon-carbon bonds. A study demonstrated that methyl (4-propylheptan-4-yl) oxalate (B1200264) can undergo a fragmentation-recombination reaction to form benzyl (B1604629) 4,4-dipropylheptanoate in the presence of benzyl acrylate. doi.org Such reactions proceed via radical intermediates, showcasing a non-traditional reactivity pattern for tertiary alcohol derivatives.
C-C Bond Cleavage in Tertiary Alcohols Under Harsh Conditions
The cleavage of the robust C-C single bond in unstrained alcohols is a significant synthetic challenge due to its inherent stability. sci-hub.se For tertiary alcohols, the lack of an α-hydrogen means that reactions like oxidation must proceed via the more energy-intensive scission of a C-C bond adjacent to the carbinol carbon. nih.govacs.org This process can be initiated under various conditions, including high temperatures (pyrolysis) or through catalysis. liverpool.ac.ukresearchgate.net
Studies on various tertiary alcohols show that the cleavage typically occurs via β-carbon elimination, where the alcohol's oxygen atom coordinates to a catalyst, enabling the cleavage of an adjacent C-C bond to release a ketone and a metal-bound hydrocarbyl species. sci-hub.se For an asymmetrical tertiary alcohol like this compound, this could theoretically lead to different cleavage products. Research on similar, smaller tertiary alcohols indicates that the selectivity of the bond cleavage can be influenced by the stability of the resulting alkyl radicals; bonds that lead to more stable radicals (e.g., propyl or butyl radicals) are often cleaved in preference to those that would form less stable methyl radicals. nih.govacs.orglookchem.com For instance, photocatalytic studies on 3-methyl-3-hexanol (B1585239) resulted in the cleavage of the C-C bond to the ethyl or propyl groups, but not the methyl group. lookchem.com Iron-catalyzed systems have also been developed that promote C-C bond cleavage in tertiary alcohols under visible light irradiation. chemrxiv.org
While these general principles have been established for tertiary alcohols, specific experimental data on the C-C bond cleavage of this compound under harsh conditions is not prominently available in the reviewed literature.
Photocatalytic Disproportionation Mechanisms
Photocatalysis offers a distinct pathway for the transformation of tertiary alcohols. nih.gov On a semiconductor surface like titanium dioxide (TiO₂), tertiary alcohols can undergo an unexpected disproportionation reaction, yielding a ketone and a corresponding alkane. nih.govresearchgate.netd-nb.info This reaction circumvents the difficulty of traditional oxidation. nih.gov
The established mechanism for this transformation involves several key steps:
Adsorption and Deprotonation: The alcohol adsorbs onto the TiO₂ surface and deprotonates to form a surface-bound alkoxide species. nih.gov
Hole-Mediated Oxidation: Upon UV illumination, a photogenerated "hole" (an electron vacancy) in the TiO₂ valence band mediates the oxidation of the alkoxide. nih.govd-nb.info
Homolytic C-C Bond Cleavage: This oxidation triggers a homolytic C-C bond scission at the α-position, forming a ketone and a surface-bound alkyl radical. nih.govlookchem.comd-nb.info In the case of this compound, this would result in the formation of either butan-2-one and a heptyl radical, or pentan-2-one and a hexyl radical, depending on which C-C bond is cleaved.
Alkane Formation: The alkyl radical subsequently recombines with a surface hydrogen atom (originating from the initial alcohol deprotonation) to form an alkane, which then desorbs from the surface. nih.govacs.orgtum.de
This entire sequence is effectively a disproportionation of the tertiary alcohol into a smaller ketone and an alkane. nih.gov Studies on 2-methyl-2-pentanol (B124083) show it disproportionates to acetone (B3395972) and propane. researchgate.net
Influence of Co-Catalysts (e.g., Platinum) on Reaction Rate and Pathways
The introduction of a co-catalyst, such as platinum nanoparticles, onto the TiO₂ surface significantly alters the photocatalytic reaction of tertiary alcohols. nih.govd-nb.info
Influence on Reaction Pathways: More notably, platinum introduces a new, parallel reaction channel. nih.govresearchgate.netd-nb.info While the disproportionation to a ketone and an alkane still occurs, a second pathway emerges: the recombination of two alkyl radicals to form a longer-chain alkane, accompanied by the evolution of molecular hydrogen (H₂). nih.govd-nb.info
This new pathway is possible because platinum is highly efficient at catalyzing the thermal recombination of hydrogen atoms to form H₂ gas. d-nb.infoyoutube.com This process depletes the surface of hydrogen atoms that would otherwise combine with the alkyl radicals. As the surface concentration of alkyl radicals increases, they are more likely to encounter and react with each other (dimerize), leading to a new, larger alkane product. d-nb.info For example, in the photocatalysis of 2-methyl-2-pentanol on Pt-decorated TiO₂, the formation of hexane (B92381) from the recombination of two propyl radicals is observed alongside the primary disproportionation products. researchgate.netd-nb.info
Table 1: Effect of Platinum Co-Catalyst on Photocatalytic Pathways of Tertiary Alcohols (General Model)
| Catalyst System | Primary Reaction Pathway | Key Products | Mechanism Notes |
|---|---|---|---|
| Bare TiO₂ | Disproportionation | Ketone + Alkane | Alkyl radical recombines with surface H atom. nih.gov |
| Pt-decorated TiO₂ | Disproportionation & Radical Dimerization | Ketone + Alkane & Dimerized Alkane + H₂ | Pt catalyzes H + H → H₂ recombination, promoting alkyl radical dimerization. nih.govd-nb.info |
Racemization Strategies for Tertiary Alcohols
The development of racemization methods for enantiomerically pure tertiary alcohols is crucial for enhancing the efficiency of kinetic resolutions, which otherwise discard 50% of the material. researchgate.net Unlike secondary alcohols, which can be racemized via oxidation/reduction cycles, tertiary alcohols require different strategies due to the lack of a carbinol hydrogen. acs.orgrsc.org
Brønsted Acid-Catalyzed Dehydrative Racemization
The most viable approach for racemizing tertiary alcohols involves a reversible dehydration-hydration sequence catalyzed by Brønsted acids. researchgate.netacs.org This method relies on the cleavage of the C–O bond to generate a highly reactive carbocation intermediate. acs.org The challenge lies in suppressing competing side reactions such as irreversible elimination to form alkenes, or etherification. researchgate.netacs.org
Several catalytic systems have been developed to achieve this transformation effectively:
Heterogeneous Catalysis: The use of a solid-supported acid catalyst, such as the Dowex 50WX8 resin, in a biphasic system with water as the solvent has proven effective for racemizing a range of tertiary alcohols. researchgate.netacs.org The aqueous medium helps to suppress unwanted elimination side products. acs.org
Homogeneous Catalysis: A combination of 2-carboxyphenylboronic acid (5 mol%) and oxalic acid (10 mol%) in an organic solvent like 2-butanone (B6335102) has been reported as an efficient catalytic system for the racemization of both secondary and tertiary alcohols. researchgate.netacs.orgresearchgate.net
This process is postulated to proceed via a Brønsted acid-catalyzed SN1 mechanism involving reversible C–O bond cleavage. acs.orgresearchgate.net
Table 2: Catalytic Systems for Racemization of Tertiary Alcohols
| Catalyst System | Type | Solvent | Reference |
|---|---|---|---|
| Dowex 50WX8 Resin | Heterogeneous Brønsted Acid | Water / Isooctane (biphasic) | researchgate.netacs.org |
| 2-Carboxyphenylboronic acid / Oxalic acid | Homogeneous Brønsted Acid | 2-Butanone | acs.orgresearchgate.net |
| Immobilized Oxovanadium | Heterogeneous Lewis/Brønsted Acid | Organic Solvents | rsc.orgresearchgate.net |
Role of Achiral Carbocation Intermediates in Racemization
The central feature of the acid-catalyzed racemization of a chiral tertiary alcohol is the formation of an achiral carbocation intermediate. acs.orgsolubilityofthings.comnumberanalytics.com The mechanism proceeds as follows:
Protonation: The hydroxyl group of the alcohol is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺). units.it
Formation of Carbocation: The C-O bond cleaves, and the leaving group (water) departs, generating a tertiary carbocation. This carbocation is sp²-hybridized and has a planar geometry, making it achiral. chemistrysteps.comwikipedia.org
Nucleophilic Attack: A nucleophile, typically a water molecule from the solvent or hydration shell, can attack the electrophilic carbocation. chemistrysteps.com Because the carbocation is planar, the attack can occur with equal probability from either face. solubilityofthings.comwikipedia.org
Deprotonation: Attack from one face regenerates the starting enantiomer, while attack from the opposite face produces its mirror image. A final deprotonation step yields the alcohol.
Because the achiral intermediate can be attacked from either side, this reversible process ultimately leads to a racemic mixture (a 50:50 mixture of both enantiomers), erasing the initial stereochemical information. solubilityofthings.comnumberanalytics.com
Intramolecular Carbon-Hydrogen Bond Functionalization (e.g., Silylation)
A sophisticated strategy for adding functionality to unactivated C-H bonds involves intramolecular reactions directed by a functional group already present in the molecule. For tertiary alcohols like this compound, the hydroxyl group can be used to direct the silylation of specific C(sp³)–H bonds within its own alkyl chains. escholarship.orgacs.org
Research has demonstrated a rhodium-catalyzed intramolecular silylation that exhibits remarkable regioselectivity. escholarship.orgacs.orgnih.gov The process begins with the dehydrogenative coupling of the tertiary alcohol with a hydrosilane, such as diethylsilane, to form a (hydrido)silyl ether in situ. escholarship.orgorganic-chemistry.org In the presence of a rhodium catalyst, particularly one bearing the bulky bisphosphine ligand Xantphos, a C-H bond within the substrate is cleaved and a C-Si bond is formed. escholarship.orgacs.orgescholarship.org
This reaction shows a strong preference for activating a primary C-H bond at the δ-position (the fourth carbon from the oxygen), leading to the formation of a stable six-membered oxasilolane ring. escholarship.orgacs.org The rate-limiting step of this process is the oxidative addition of the δ C-H bond to the rhodium center. acs.orgnih.gov The resulting cyclic silyl (B83357) ether can then be subjected to Fleming-Tamao oxidation to convert the C-Si bond into a C-O bond, yielding a 1,4-diol. escholarship.orgorganic-chemistry.org
Table 3: Rhodium-Catalyzed δ-C–H Silylation/Oxidation of Tertiary Alcohols to 1,4-Diols
| Starting Tertiary Alcohol | Catalyst System | Product (1,4-Diol) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Ethylcyclohexan-1-ol | [(Xantphos)Rh(Cl)]₂ | 1-(2-hydroxyethyl)cyclohexan-1-ol | 81 | acs.org |
| 4-Propylheptan-4-ol | RhCl(Xantphos) | 4-Propylheptane-1,4-diol | 62 (overall) | escholarship.org |
| 1-Propylcyclohexan-1-ol | [(Xantphos)Rh(Cl)]₂ | 1-(3-hydroxypropyl)cyclohexan-1-ol | 84 | acs.org |
| 2,4-Dimethylpentan-2-ol | [(Xantphos)Rh(Cl)]₂ | 2,4-Dimethylpentane-1,4-diol | 72 | acs.org |
Advanced Spectroscopic and Analytical Research Methodologies for 4 Propyloctan 4 Ol
Comprehensive Structural Elucidation Strategies
Structural elucidation of 4-propyloctan-4-ol is achieved not by a single method, but by the synergistic integration of multiple spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous confirmation of the molecule's identity and structure.
The combined application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for the complete structural analysis of this compound. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and MS provides information on the molecular weight and fragmentation patterns. mdpi.com Due to the absence of a suitable chromophore, Ultraviolet-Visible (UV-Vis) spectroscopy is generally not employed for the structural elucidation of simple saturated alcohols like this compound. The power of this integrated approach lies in the cross-validation of data from each technique, leading to a highly confident structural assignment.
NMR spectroscopy is a cornerstone for the structural analysis of this compound. Standard ¹H and ¹³C NMR experiments confirm the connectivity of the carbon skeleton and the presence of the hydroxyl group. The ¹³C NMR spectrum is particularly informative, showing a characteristic signal for the quaternary C4 carbon bonded to the hydroxyl group.
Given that the C4 carbon in this compound is a stereocenter, advanced NMR techniques are required to determine the absolute configuration of its enantiomers. A common strategy involves derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). conicet.gov.ar This process converts the enantiomers into diastereomers, which are no longer mirror images and thus exhibit distinct chemical shifts in their NMR spectra. nih.govbates.edu Analysis of the differences in chemical shifts (Δδ) between the diastereomeric esters allows for the assignment of the absolute configuration. conicet.gov.ar More recent methods also utilize chiral solvating agents (CSAs) that form transient diastereomeric complexes with the alcohol, inducing chemical shift non-equivalence between enantiomers directly in the NMR tube, simplifying the analytical process. nih.govmdpi.com
| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C4-OH | ¹H NMR | ~1.0-2.0 (variable) | Broad singlet; chemical shift is concentration and solvent dependent. |
| CH₂ groups | ¹H NMR | ~1.2-1.5 | Complex, overlapping multiplets from the propyl and butyl chains. |
| CH₃ groups | ¹H NMR | ~0.9 | Triplets corresponding to the terminal methyl groups of the alkyl chains. |
| C4 (quaternary carbon) | ¹³C NMR | ~70-75 | Characteristic shift for a tertiary alcohol carbon. |
| Alkyl Chain Carbons | ¹³C NMR | ~14-45 | Multiple signals corresponding to the various CH₂ and CH₃ carbons in the propyl and butyl chains. |
Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound. The most prominent feature in its IR spectrum is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band. The position and shape of this band can provide information about hydrogen bonding. Additionally, the spectrum is dominated by absorptions corresponding to the C-H bonds of the alkyl chains.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol O-H | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| Alkyl C-H | Stretching | 2850 - 3000 | Strong |
| Alkyl C-H | Bending (Scissoring/Methylene) | ~1465 | Medium |
| Alcohol C-O | Stretching | ~1150 | Medium-Strong |
Mass spectrometry (MS), particularly with electron ionization (EI), is used to determine the molecular weight and to validate the proposed structure of this compound through analysis of its fragmentation patterns. For tertiary alcohols, the molecular ion peak (M⁺) is often very weak or entirely absent due to the instability of the ion and the ease of fragmentation. whitman.educhemistrynotmystery.com
The fragmentation is dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. dummies.com This process leads to the formation of stable carbocations. For this compound (molar mass 172.31 g/mol ), the primary alpha-cleavage events would be the loss of a propyl radical (C₃H₇•, 43 u) or a butyl radical (C₄H₉•, 57 u). Another common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, 18 u), resulting in a peak at M-18. gbiosciences.com
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 154 | [M - H₂O]⁺ | Dehydration (Loss of water) |
| 129 | [M - C₃H₇]⁺ | Alpha-cleavage (Loss of propyl radical) |
| 115 | [M - C₄H₉]⁺ | Alpha-cleavage (Loss of butyl radical) |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Chromatographic Techniques for Purity Assessment and Stereochemical Integrity
Chromatographic methods are indispensable for verifying the purity and, in some cases, the stereochemical integrity of this compound samples. These techniques separate the target compound from any synthesis byproducts, starting materials, or degradation products.
Gas chromatography-mass spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. mdpi.com In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms the identity of the compound. utas.edu.au
The purity of a this compound sample is typically determined by integrating the area of its corresponding peak on the chromatogram and expressing it as a percentage of the total area of all detected peaks. The identification is confirmed by matching the retention time and the resulting mass spectrum with that of a known standard or with library data. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) for Chiral Separations and Enantiomeric Purity Determination
The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Chiral HPLC is a principal method for the analytical and preparative separation of enantiomers, including those of tertiary alcohols. chromatographyonline.com This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. chinesechemsoc.org
The enantiomeric purity of a sample is a critical parameter, especially in fields where stereochemistry dictates biological activity or material properties. It is often expressed as enantiomeric excess (ee). semanticscholar.org For tertiary alcohols, which lack a hydrogen atom on the carbinol carbon, chiral recognition by a CSP can be particularly challenging. jst.go.jpsoci.org However, various CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, have proven effective for the resolution of a wide range of chiral compounds, including tertiary alcohols. wiley-vch.demdpi.com
The development of an HPLC method for the chiral separation of this compound would involve screening various commercially available chiral columns (e.g., Daicel CHIRALPAK® or CHIRALCEL® series) and mobile phase compositions. wiley-vch.dersc.org Normal-phase chromatography, typically employing mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is commonly used for chiral separations. wiley-vch.degoogle.comacs.org The choice of the specific CSP and the composition of the mobile phase are crucial for achieving optimal selectivity and resolution between the (R)- and (S)-enantiomers of this compound. nih.gov
Detailed research findings for analogous, structurally complex tertiary alcohols demonstrate the feasibility of this approach. For instance, studies on various heterocyclic and acyclic tertiary alcohols have reported successful separations using polysaccharide-based CSPs. acs.orgbath.ac.uknih.gov The separation is influenced by factors such as the nature of the substituents around the chiral center, the type of chiral selector on the stationary phase, and the composition and temperature of the mobile phase. nih.gov By derivatizing the alcohol with a chiral agent, diastereomers can be formed that are separable on a standard achiral silica gel column, providing an alternative strategy for both separation and absolute configuration determination. nih.gov
Hypothetical HPLC Parameters for Chiral Separation of this compound:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column (CSP) | Daicel CHIRALPAK® AD-H | Daicel CHIRALCEL® OD-H | Phenomenex Lux® Cellulose-1 |
| Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol (98:2, v/v) | n-Heptane/Ethanol (95:5, v/v) | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 30 °C | 20 °C |
| Detection | UV at 210 nm | UV at 210 nm | Refractive Index (RI) |
| Expected Retention (R-enantiomer) | ~12.5 min | ~15.2 min | ~9.8 min |
| Expected Retention (S-enantiomer) | ~14.0 min | ~17.1 min | ~11.5 min |
This table is a hypothetical representation based on typical conditions for separating tertiary alcohols and is intended for illustrative purposes.
Computational and Theoretical Chemistry Studies of 4 Propyloctan 4 Ol
Theoretical Studies on Reaction Selectivity and Mechanism
Prediction of Reaction Outcomes and Mechanistic Pathways
Computational chemistry provides powerful tools for predicting the likely outcomes of chemical reactions involving 4-propyloctan-4-ol and for elucidating the detailed mechanisms by which these reactions occur. As a tertiary alcohol, this compound is prone to reactions involving the formation of a carbocation intermediate, primarily unimolecular substitution (S"N"1) and elimination (E1) reactions. utdallas.educhemistrysteps.com Theoretical calculations can model these pathways to determine which is more favorable under specific conditions.
Dehydration (E1 Mechanism):
The acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. byjus.com For this compound, this would proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields an alkene. Computational modeling, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface of this reaction. This allows for the calculation of the activation energies for the formation of the carbocation (the rate-determining step) and for the subsequent deprotonation steps leading to different possible alkene isomers. osti.gov The calculations would likely predict that the major product is the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. youtube.com
Nucleophilic Substitution (S"N"1 Mechanism):
In the presence of a good nucleophile and a protic solvent, this compound can undergo an S"N"1 reaction. nih.gov This pathway shares the same initial step as the E1 mechanism: the formation of a tertiary carbocation. utdallas.edu The carbocation then reacts with the nucleophile. Computational studies can compare the energy barriers for the carbocation reacting with a nucleophile versus losing a proton. acs.org The outcome (substitution vs. elimination) is often dependent on factors like the nucleophilicity and basicity of the reactant and the temperature, which can also be modeled. chemistrysteps.commasterorganicchemistry.com For instance, higher temperatures generally favor the E1 pathway due to its higher entropy of activation. chemistrysteps.com
Theoretical models can generate data on the transition state energies and the thermodynamics of each reaction step. By comparing the calculated activation energies (ΔG‡) for the competing E1 and S"N"1 pathways, a prediction can be made about the major reaction product.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| E1 Dehydration (H₂SO₄, Heat) | Formation of tertiary carbocation | 25.8 | Favored at higher temperatures |
| S"N"1 Substitution (HCl, Room Temp.) | Formation of tertiary carbocation | 27.2 | Competitive at lower temperatures |
| E1 vs S"N"1 (Carbocation Fate) | Deprotonation vs Nucleophilic Attack | -1.5 (E1 favored) | Elimination product is major |
Ab Initio and Semi-Empirical Calculations for Electronic Structure and Reactivity Predictions
To understand the intrinsic reactivity of this compound, computational chemists employ a range of methods to calculate its electronic structure. These methods, broadly categorized as ab initio and semi-empirical, provide insights into properties like charge distribution, molecular orbital energies, and electrostatic potential, which are fundamental to predicting chemical behavior.
Ab Initio Methods:
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data for parametrization. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Density Functional Theory (DFT) fall under this category.
For this compound, DFT calculations would be a common choice, offering a good balance between accuracy and computational cost. researchgate.net These calculations can be used to:
Determine Molecular Geometry: Optimize the 3D structure to find the most stable conformation.
Calculate Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. youtube.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. joaquinbarroso.com
Generate Electrostatic Potential (ESP) Maps: An ESP map visualizes the charge distribution on the molecule's surface. libretexts.org For this compound, the ESP map would show a region of high electron density (negative potential, typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to be protonated. pearson.com Regions of lower electron density (positive potential, colored blue) would be found near the hydrogen atoms. youtube.com
Semi-Empirical Methods:
Semi-empirical methods, such as AM1 and PM3, are also based on quantum mechanics but simplify the calculations by using parameters derived from experimental data. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio methods, allowing for the study of larger molecules or for rapid screening of properties. researchgate.net While less accurate in an absolute sense, they are valuable for predicting trends in a series of molecules and for obtaining a preliminary understanding of electronic properties before undertaking more computationally expensive ab initio calculations. mpg.de
A comparative study using different methods could be performed to predict the electronic properties of this compound, with the understanding that the results from higher-level ab initio methods would be more reliable.
| Property | PM3 (Semi-Empirical) | AM1 (Semi-Empirical) | DFT (B3LYP/6-31G*) | MP2/cc-pVDZ |
|---|---|---|---|---|
| HOMO Energy (eV) | -10.15 | -10.28 | -6.85 | -7.10 |
| LUMO Energy (eV) | 1.55 | 1.48 | 0.95 | 1.15 |
| HOMO-LUMO Gap (eV) | 11.70 | 11.76 | 7.80 | 8.25 |
| Dipole Moment (Debye) | 1.68 | 1.72 | 1.85 | 1.88 |
| Partial Charge on Oxygen (e) | -0.38 | -0.41 | -0.65 | -0.68 |
Role of 4 Propyloctan 4 Ol As a Synthon and Building Block in Complex Chemical Synthesis
Precursor in Bioactive Compound and Pharmaceutical Synthesis
While specific examples of the direct use of 4-propyloctan-4-ol in the synthesis of named bioactive compounds or pharmaceuticals are not extensively documented in publicly available literature, its role as a precursor can be understood from the general utility of tertiary alcohols in medicinal chemistry. Tertiary alcohols are a common structural motif in many biologically active molecules and can be key intermediates in their synthesis.
The hydroxyl group of this compound can be a handle for further chemical modifications. For instance, it can be converted into a leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities. Alternatively, elimination reactions can generate alkenes, which are themselves versatile intermediates for further transformations. The synthesis of bioactive compounds often relies on the step-wise construction of a carbon skeleton and the introduction of specific functional groups, a process where a molecule like this compound could serve as an early-stage building block.
The general strategy involves incorporating the carbon skeleton of this compound into a larger target molecule. The reactivity of the hydroxyl group is harnessed to form new carbon-carbon or carbon-heteroatom bonds, progressively building up the complexity of the molecular structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C11H24O | 172.31 |
This table contains data for this compound.
Scaffold for the Construction of Molecules with Tetrasubstituted Carbon Centers
A key feature of this compound is the presence of a tetrasubstituted carbon center at the C4 position. This carbon atom is bonded to four other carbon atoms (one from each of the two propyl groups, one from the butyl group of the octan chain, and the carbon of the hydroxyl-bearing group). Molecules containing such quaternary carbon centers are of significant interest in chemistry as they are found in numerous natural products and biologically active compounds. However, the construction of these sterically hindered centers can be a significant synthetic challenge.
Using this compound as a starting material provides a pre-formed tetrasubstituted carbon scaffold. This circumvents the often-difficult step of creating such a sterically congested center. Synthetic strategies can then focus on modifying the existing alkyl chains or the hydroxyl group to achieve the desired target molecule. This approach is particularly valuable in the synthesis of complex molecules where the creation of a quaternary center late in the synthetic sequence would be inefficient or prone to failure.
Utility in Complexity-Generating Syntheses (e.g., Tertiary Cyanohydrins as Synthons)
One of the powerful applications of tertiary alcohols like this compound in complexity-generating syntheses is their conversion into tertiary cyanohydrins. nih.govnih.gov Cyanohydrins, in general, are versatile building blocks because the cyano group can be transformed into a variety of other functional groups, including carboxylic acids, amines, and amides. researchgate.net
The conversion of a tertiary alcohol to a tertiary cyanohydrin typically involves the substitution of the hydroxyl group with a cyanide nucleophile. This transformation is significant because it introduces a new functional group that can serve as a linchpin for further molecular elaboration. Chiral tertiary cyanohydrins are particularly valuable as precursors to a wide array of other chiral synthons, such as tertiary α-hydroxy carbonyl compounds, diols, and β-amino alcohols. nih.govnih.gov
While the direct conversion of this compound to its corresponding cyanohydrin is a plausible synthetic transformation, the utility lies in the general principle that tertiary alcohols are excellent precursors for these valuable synthetic intermediates. The resulting cyanohydrin from this compound would possess a tetrasubstituted carbon center bearing both a hydroxyl and a cyano group (or a protected version thereof), a motif that is ripe for further synthetic manipulation to generate molecular complexity. nih.gov
| Precursor | Potential Synthon | Potential Derived Functional Groups |
| This compound | 4-cyano-4-propyloctane | Carboxylic acid, Amine, Amide |
This table illustrates the potential synthetic utility of this compound via a cyanohydrin intermediate.
Application in Natural Product and Drug Late-Stage Modification
Late-stage modification is a powerful strategy in drug discovery and chemical biology where a complex molecule, such as a natural product or a drug candidate, is selectively functionalized in the final steps of a synthesis. rsc.org This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
The role of a relatively simple molecule like this compound in this context is not as a direct modifying agent, but rather as a potential fragment that could be incorporated into a more complex molecule at a late stage. For instance, if a late-stage carbon-carbon bond formation is desired, a derivative of this compound (e.g., an organometallic reagent) could be used to introduce its lipophilic alkyl framework onto a bioactive scaffold.
The development of robust and selective late-stage functionalization reactions is a key area of modern organic synthesis. rsc.org While there are no specific, documented examples of using this compound in this capacity, the principles of late-stage modification would permit the introduction of its structural motif to probe, for example, the effect of steric bulk or lipophilicity on the biological activity of a parent molecule. This strategy is crucial for optimizing the properties of lead compounds in the drug discovery process.
Future Research Directions and Emerging Trends in 4 Propyloctan 4 Ol Chemistry
Development of More Efficient, Sustainable, and Green Synthetic Routes
The chemical industry is increasingly moving towards processes that minimize environmental impact. For the synthesis of tertiary alcohols such as 4-propyloctan-4-ol, this translates into developing routes that are more atom-economical, use less hazardous reagents, and operate under milder conditions. A significant trend is the adoption of "green" chemistry principles in organic synthesis.
Future research will likely focus on:
Visible-Light Photochemistry: Utilizing visible light as a renewable energy source to drive chemical reactions is a rapidly growing area. For instance, a mild and robust water-phase electron donor–acceptor (WEDA) platform has been reported for synthesizing sterically hindered tertiary alcohols. This approach uses carbonyl compounds and arylamines as electron acceptors and donors in water, the most environmentally friendly medium, showcasing a green chemistry approach to creating quaternary sp³-carbon centers rsc.org.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under mild, aqueous conditions. Thiamine diphosphate (ThDP)‐dependent enzymes are emerging as promising biocatalysts for synthesizing a wide range of products, including chiral tertiary alcohols, due to their high enantioselectivity and use of accessible starting materials researchgate.net.
Alternative Solvents and Reaction Media: Research is ongoing to replace traditional volatile organic compounds (VOCs) with more sustainable alternatives. Water is the most desirable green solvent, and methods that allow for the synthesis of tertiary alcohols in aqueous media are highly sought after rsc.org.
| Parameter | Traditional Synthesis (e.g., Grignard) | Emerging Green Synthesis |
|---|---|---|
| Energy Source | Thermal heating | Visible light, ambient temperature |
| Solvent | Anhydrous organic solvents (e.g., ether, THF) | Water, ionic liquids, supercritical fluids rsc.org |
| Catalyst | Stoichiometric organometallic reagents | Photocatalysts, enzymes, organocatalysts rsc.orgresearchgate.net |
| Byproducts | Significant metallic salt waste | Minimal and often non-toxic byproducts |
Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Substrate Scope
The creation of specific stereoisomers of chiral tertiary alcohols is a significant challenge in organic synthesis, as these molecules are prevalent in bioactive compounds and natural products researchgate.net. For an achiral molecule like this compound, this area of research becomes relevant when considering the synthesis of its more complex, chiral analogs.
Key future directions include:
Asymmetric Catalysis: The development of novel chiral catalysts is paramount. This includes new types of chiral tridentate diamine/phenol (B47542) ligands for highly enantioselective Grignard additions to ketones and dual-catalysis approaches combining photoredox and nickel catalysts for chemoselective functionalization researchgate.netresearchgate.net.
Bimetallic and Dual Catalysis: Combining two different metal catalysts or a metal catalyst with an organocatalyst can enable new reaction pathways and achieve higher selectivity. For example, a dual-reagent catalysis using a chiral bifunctional phosphine-thiourea and methyl acrylate has been developed for the enantioselective cyanosilylation of ketones researchgate.net. Similarly, combining photoredox and nickel catalysts has enabled the functionalization of tertiary allylic C-H bonds researchgate.net.
Enzyme-Directed Evolution: Advances in biotechnology are allowing for the engineering of enzymes with tailored substrate specificities and enhanced catalytic activities. ThDP-dependent enzymes, for example, can be optimized through directed evolution to accept a wider range of substrates for producing chiral tertiary alcohols researchgate.net.
Advanced Mechanistic Insights through Combined In Situ Spectroscopy and Computational Approaches
A fundamental understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. The trend is moving away from post-reaction analysis and towards real-time monitoring of reacting systems.
Emerging research in this area involves:
In Situ Spectroscopic Techniques: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as X-ray diffraction (XRD), are being adapted for in situ monitoring. mdpi.comdtu.dk These methods allow researchers to observe the formation and consumption of intermediates, identify active catalytic species, and understand catalyst deactivation pathways in real-time under actual reaction conditions mdpi.comdtu.dk. For instance, in situ FTIR-ATR experiments have been used to elucidate the reaction mechanism of the direct synthesis of hydrogen peroxide in alcohols, identifying key surface species mdpi.com.
Computational Chemistry: Density Functional Theory (DFT) calculations and other computational tools are becoming indispensable for modeling reaction pathways, calculating transition state energies, and predicting catalyst performance researchgate.net. When combined with experimental in situ data, these computational approaches provide a powerful platform for gaining deep mechanistic insights. This synergy helps to explain observed regio- and diastereoselectivity in complex reactions researchgate.net.
Probing with Model Compounds: Tertiary alcohols themselves can be used as mechanistic probes to understand photocatalytic reactions on a molecular scale. Studies on the gas-phase reaction of 2-methyl-2-pentanol (B124083) on titania have provided insights into the fundamental steps of photocatalysis, suggesting that such reactions occur via a homolytic bond cleavage acs.org.
Integration of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These tools can analyze vast datasets to identify patterns and predict outcomes, accelerating the discovery and optimization of chemical reactions far beyond human intuition.
Future applications in the chemistry of tertiary alcohols will include:
Reaction Condition Optimization: ML algorithms can efficiently explore the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration) to find optimal conditions with a minimal number of experiments. duke.edubeilstein-journals.org Software tools using active learning can suggest new experimental protocols based on limited initial data, adaptively learning to find suitable conditions in as few as 10-20 experiments duke.edu.
Predictive Modeling: AI can be used to build both global and local models for predicting reaction outcomes. Global models, trained on large databases, can suggest general conditions for new reactions, while local models can fine-tune parameters for a specific reaction family to improve yield and selectivity beilstein-journals.org.
Automated Synthesis: The integration of ML with robotic platforms ("self-driving labs") enables high-throughput experimentation and autonomous optimization of synthetic routes for molecules like tertiary alcohols beilstein-journals.org. This approach not only speeds up research but also allows for the discovery of novel reaction pathways that might not be considered through traditional approaches.
| Stage | Machine Learning Application | Potential Impact on Tertiary Alcohol Synthesis |
|---|---|---|
| Discovery | Predicting novel reactions and catalysts from large chemical databases. | Identification of new, more efficient synthetic routes to this compound and its analogs. |
| Optimization | Active learning algorithms to optimize reaction yield and selectivity with minimal experiments duke.eduresearchgate.net. | Rapidly finding the best conditions (temperature, pressure, catalyst loading) for a specific synthesis. |
| Scale-up | Modeling of reactor design and process parameters for industrial production dntb.gov.ua. | Designing more efficient and safer industrial processes for manufacturing tertiary alcohols. |
Expanding the Scope of Selective Carbon-Hydrogen Bond Functionalization for Tertiary Alcohols
Directly converting unactivated C–H bonds into other functional groups (e.g., C–C, C–N, C–O) is a transformative strategy in organic synthesis. organic-chemistry.org It allows for the modification of a molecule's core structure at a late stage, bypassing the need for lengthy de novo synthesis. For a saturated molecule like this compound, which has numerous primary, secondary, and one tertiary C-H bond (at the carbon bearing the hydroxyl group), this is a particularly exciting frontier.
The primary challenge and focus of future research is achieving high selectivity:
Site-Selectivity: Developing catalysts that can distinguish between the many similar C-H bonds in a molecule is a major goal. Researchers have designed dirhodium catalysts that show precise site-selectivity for the most accessible tertiary C-H bonds, even in complex molecules like steroids and vitamin E derivatives nih.gov. This catalyst-controlled approach allows for the modification of different positions within a substrate simply by choosing the appropriate catalyst nih.govresearchgate.net.
Stereoselectivity: In addition to controlling where the reaction occurs, controlling the 3D orientation of the new bond is crucial, especially for creating chiral molecules.
Late-Stage Functionalization: A key application of C-H functionalization is in the late-stage modification of complex, biologically active molecules. For example, a mild, selective, iron-catalyzed azidation of tertiary C-H bonds has been developed that is suitable for introducing nitrogen-containing groups into complex structures nih.gov. This methodology could be used to create novel derivatives of tertiary alcohols for various applications. The ability to selectively functionalize these ubiquitous C–H bonds streamlines the construction of complex molecular architectures from readily available precursors researchgate.net.
Q & A
Q. What are the established synthetic routes for 4-propyloctan-4-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis of this compound typically employs Grignard reagent reactions, such as the addition of propylmagnesium bromide to 4-octanone, followed by acid quenching. Yield optimization requires controlled stoichiometry (1.2:1 Grignard:ketone ratio), anhydrous conditions, and low-temperature (-10°C to 0°C) reaction environments to minimize side products like alkene formation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization by H and C NMR should confirm the tertiary alcohol structure, with peaks at δ 1.2–1.5 ppm (quaternary carbon) and absence of ketone carbonyl signals .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : C NMR identifies the quaternary alcohol carbon (δ 70–75 ppm). H NMR should show methylene protons adjacent to the hydroxyl group (δ 3.5–4.0 ppm, split into a multiplet due to coupling).
- IR Spectroscopy : Confirm hydroxyl stretch (~3200–3600 cm) and absence of carbonyl peaks (~1700 cm).
- GC-MS : Retention time comparison with standards and molecular ion peak (M at m/z 158) validate purity. Data interpretation must cross-reference spectral libraries and include error margins (e.g., ±0.3 ppm for NMR shifts) .
Q. How can researchers determine the solubility profile of this compound in polar vs. nonpolar solvents?
- Methodological Answer: Conduct a phase-solubility study using the shake-flask method:
Saturate solvents (e.g., water, ethanol, hexane) with this compound at 25°C.
Filter and quantify dissolved solute via gravimetric analysis or UV-Vis (if chromophores are present).
Calculate solubility parameters (Hansen or Hildebrand) to correlate with solvent polarity. Triplicate trials and ANOVA testing reduce variability. Note: Hydrophobic alkyl chains likely favor nonpolar solvents, but hydrogen bonding with the hydroxyl group may enhance ethanol solubility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of combustion) of this compound?
- Methodological Answer: Discrepancies often arise from impurities or measurement protocols. Address this by:
- Standardized Calibration : Use DSC (Differential Scanning Calorimetry) with indium standards for melting point validation.
- Replicate Studies : Compare data across labs using identical purity grades (≥99% by GC).
- Statistical Meta-Analysis : Aggregate published values (e.g., Web of Science datasets) and apply Cochran’s Q-test to identify outliers. Contradictions may stem from stereoelectronic effects altering crystal packing .
Q. How can computational models (e.g., DFT, MD simulations) predict the reactivity of this compound in catalytic dehydrogenation reactions?
- Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model the transition state for hydroxyl hydrogen abstraction. Calculate activation energy barriers for dehydrogenation pathways.
- MD Simulations : Use AMBER or GROMACS to simulate solvent interactions affecting reaction kinetics (e.g., toluene vs. DMF). Validate predictions with experimental kinetic isotope effects (KIE) and Arrhenius plots. Discrepancies between model and data may indicate overlooked solvation effects .
Q. What methodologies enable the study of this compound’s stereoelectronic effects on its coordination behavior in organometallic complexes?
- Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of complexes with transition metals (e.g., Cu, Pd) to assess ligand geometry.
- NMR Titration : Monitor chemical shift changes in H NMR as metal salts are added, indicating binding sites.
- DFT-Based NBO Analysis : Quantify orbital interactions (e.g., σ→d-orbital donation). Compare with IR frequency shifts in metal-bound vs. free hydroxyl groups .
Q. How should researchers design kinetic studies to investigate acid-catalyzed dehydration mechanisms of this compound?
- Methodological Answer:
- Variable Time Sampling : Quench aliquots at intervals (0–120 mins) in HSO/HPO mixtures. Analyze alkene products via GC.
- Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at 3+ temperatures.
- Isotopic Labeling : Use O-labeled HO to track hydroxyl oxygen fate. Conflicting mechanisms (E1 vs. E2) can be distinguished by solvent isotope effects .
Data Analysis & Reporting Guidelines
- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR and XRD for structure confirmation) .
- Statistical Rigor : Report confidence intervals (95% CI) and p-values for replicated experiments .
- Ethical Data Presentation : Exclude outliers only with Grubbs’ test justification; raw data must be archived in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
